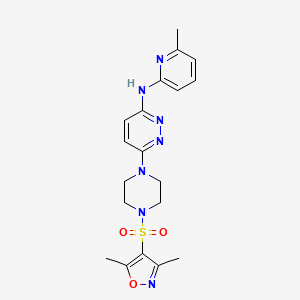
2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide, also known as CBR-5884, is a novel small molecule that has been studied for its potential therapeutic applications. This compound belongs to the indolizine class of compounds and has shown promising results in preclinical studies for various diseases.
Scientific Research Applications
Novel Heterocyclic Compounds Synthesis
Research involves the synthesis of novel heterocyclic compounds, including various organic compounds with potential applications in dyeing polyester fibers, showcasing antioxidant, antitumor, and antimicrobial activities. These compounds could be used in sterile and/or biologically active fabrics for diverse life applications (Khalifa et al., 2015).
Photoluminescent Materials Development
A new class of photoluminescent materials, 6-Amino-8-cyanobenzo[1, 2-b]indolizines, has been identified to exhibit reversible pH-dependent optical properties. These materials show a dramatic blue shift in fluorescence emission when protonated, which could have applications in various optical and pH sensor technologies (Outlaw et al., 2016).
Tropical Disease Research
Isoxazoline indolizine amide compounds were designed and synthesized for potential application to tropical diseases. The strategic synthesis of indolizine core structures as common intermediates allows for efficient derivatization, suggesting a pathway for developing treatments or diagnostics for tropical diseases (Zhang et al., 2014).
Antibacterial Activity Study
Further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. This research highlights the potential of these compounds in developing new antibacterial agents (Bildirici et al., 2007).
properties
IUPAC Name |
2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-18-11-6-14(13-19(18)32-2)23(29)22-21(26)20(17-5-3-4-12-28(17)22)24(30)27-16-9-7-15(25)8-10-16/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWMOSYCZPYTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2531117.png)


![1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531120.png)




![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide](/img/structure/B2531130.png)
![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)

![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)

